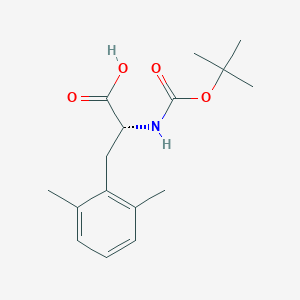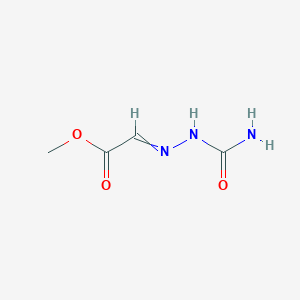
Methyl 2-(carbamoylhydrazinylidene)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(carbamoylhydrazinylidene)acetate is an organic compound with the molecular formula C4H7N3O3. It is a derivative of hydrazine and is characterized by the presence of a carbamoylhydrazinylidene group attached to a methyl acetate moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(carbamoylhydrazinylidene)acetate typically involves the reaction of methyl acetoacetate with hydrazine hydrate under controlled conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently converted to the desired product through cyclization and dehydration steps. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of a reactor system where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
Methyl 2-(carbamoylhydrazinylidene)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the carbamoylhydrazinylidene group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted products depending on the nucleophile used.
科学的研究の応用
Methyl 2-(carbamoylhydrazinylidene)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
作用機序
The mechanism of action of Methyl 2-(carbamoylhydrazinylidene)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is due to the presence of the carbamoylhydrazinylidene group, which can donate electron density to form new bonds. The exact molecular targets and pathways depend on the specific application and the nature of the interacting molecules.
類似化合物との比較
Similar Compounds
Methyl hydrazinoacetate: Similar in structure but lacks the carbamoyl group.
Ethyl 2-(carbamoylhydrazinylidene)acetate: Similar but with an ethyl group instead of a methyl group.
Methyl 2-(hydrazinylidene)acetate: Similar but lacks the carbamoyl group.
Uniqueness
Methyl 2-(carbamoylhydrazinylidene)acetate is unique due to the presence of both the carbamoyl and hydrazinylidene groups, which confer distinct reactivity and potential biological activities. This dual functionality makes it a versatile compound in various chemical and biological applications.
特性
CAS番号 |
999-68-8 |
|---|---|
分子式 |
C4H7N3O3 |
分子量 |
145.12 g/mol |
IUPAC名 |
methyl 2-(carbamoylhydrazinylidene)acetate |
InChI |
InChI=1S/C4H7N3O3/c1-10-3(8)2-6-7-4(5)9/h2H,1H3,(H3,5,7,9) |
InChIキー |
VQRYAYLNKCSWCB-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C=NNC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


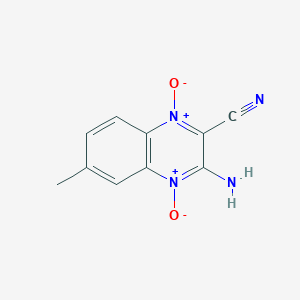
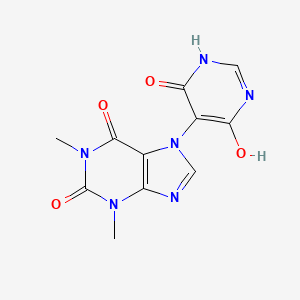

amino}benzoyl)amino]pentanedioic acid](/img/structure/B14006442.png)
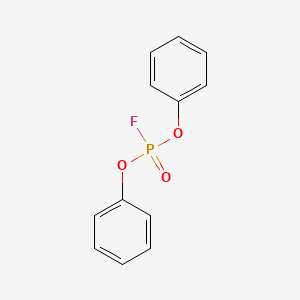
![1-(4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl)-3-phenylurea](/img/structure/B14006453.png)
![1-[(4-Methoxyphenyl)sulfanyl]-2,4-dinitrobenzene](/img/structure/B14006454.png)
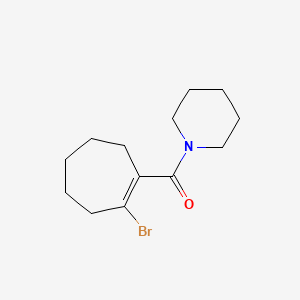
![2-[Bis(2-chloroethyl)aminomethyl]-4-bromo-phenol](/img/structure/B14006459.png)
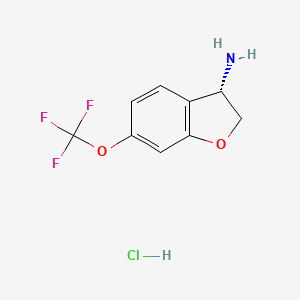
![N-[Bis(2-chloroethyl)amino-phenylmethoxy-phosphoryl]aniline](/img/structure/B14006464.png)
